molecular formula C26H21N3O7 B13392821 Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester

Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester

Cat. No.: B13392821
M. Wt: 487.5 g/mol
InChI Key: JRYQCEUTVAAQHC-UHFFFAOYSA-N
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Description

Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester is a complex organic compound with the molecular formula C26H21N3O7 . This compound is characterized by the presence of an azido group, two benzoyloxy groups, and a benzoic acid ester moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester typically involves multiple steps. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzoic acid (5-azido-3,4-dibenzoyloxy-2-oxolanyl)methyl ester involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. This property is exploited in various biochemical assays and drug development processes . The compound’s ability to undergo nucleophilic substitution also makes it valuable in modifying biomolecules and materials.

Properties

IUPAC Name

(5-azido-3,4-dibenzoyloxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O7/c27-29-28-23-22(36-26(32)19-14-8-3-9-15-19)21(35-25(31)18-12-6-2-7-13-18)20(34-23)16-33-24(30)17-10-4-1-5-11-17/h1-15,20-23H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYQCEUTVAAQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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